Win 62005

Description

Background and Historical Context of Fused Pyridinones in Cardiovascular Research

The development of WIN-62005 is rooted in the extensive history of heterocyclic compounds in drug discovery. Pyridine-based ring systems are among the most prevalent structural units in pharmaceutical agents due to their significant impact on pharmacological activity. nih.gov Pyridinones, a class of six-membered heterocyclic scaffolds, have been a particular point of interest in medicinal chemistry. frontiersin.org They can act as bioisosteres for various other chemical groups and possess the ability to serve as both hydrogen bond donors and acceptors, which is crucial for drug-receptor interactions. frontiersin.orgderpharmachemica.com

Historically, the fusion of a pyridine (B92270) ring with other heterocyclic systems has been a fruitful strategy in the development of novel therapeutic agents. derpharmachemica.comresearchgate.net Fused pyrimidines, for instance, have been a subject of considerable attention for their wide spectrum of biological activities since the isolation of uric acid in 1776. derpharmachemica.com Similarly, pyridazinone derivatives were initially explored for their potential as cardiovascular drugs. researchgate.net This historical precedent set the stage for the synthesis and investigation of more complex fused pyridinone structures, such as the imidazo[4,5-b]pyridin-2-one core of WIN-62005, as researchers sought to refine the therapeutic profiles of cardiovascular agents. The exploration of these scaffolds has led to the discovery of compounds with a range of biological effects, including cardiotonic activity. frontiersin.org

Significance of Phosphodiesterase Inhibition in Therapeutic Strategies

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in intracellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). colusa.k12.ca.us The inhibition of these enzymes prevents the degradation of cAMP and cGMP, leading to their increased intracellular concentrations. ekb.eg This elevation of cyclic nucleotides can trigger a variety of cellular responses, including smooth muscle relaxation and modulation of cardiac muscle contractility. ekb.egnvtnet.nl

The therapeutic significance of PDE inhibition is vast, with inhibitors being used or investigated for a wide array of conditions, including cardiovascular diseases, chronic obstructive pulmonary disease (COPD), and inflammatory conditions. nvtnet.nlnih.gov Specifically, the inhibition of PDE III, which is selective for cAMP, leads to increased intracellular cAMP levels. frontiersin.org In cardiac muscle, this results in the activation of protein kinases that, in turn, activate calcium channels, leading to an increased force of contraction (a positive inotropic effect). frontiersin.org In vascular smooth muscle, elevated cAMP levels promote relaxation, leading to vasodilation. This dual action of inotropy and vasodilation makes PDE III inhibitors valuable agents in the management of conditions like acute heart failure. frontiersin.org

Overview of Current Research Landscape on Cyclic Nucleotide Phosphodiesterase Inhibitors

The research landscape for cyclic nucleotide phosphodiesterase inhibitors is both mature and continually evolving. There are 11 known families of PDEs, each with different specificities for cAMP or cGMP and distinct tissue distribution patterns. researchgate.net This diversity allows for the development of selective inhibitors that can target specific cellular pathways, potentially minimizing off-target effects.

Currently, a number of PDE inhibitors are in clinical use. colusa.k12.ca.us For example, PDE5 inhibitors are widely used for erectile dysfunction, while PDE4 inhibitors have been approved for inflammatory diseases like psoriasis and psoriatic arthritis. researchgate.net PDE3 inhibitors, such as milrinone (B1677136), are used in clinical settings for the short-term treatment of acute decompensated heart failure. frontiersin.orgnvtnet.nlijconline.id

Ongoing research continues to explore the therapeutic potential of PDE inhibitors for new indications. nih.gov Clinical trials are investigating PDE inhibitors for central nervous system disorders, and preclinical studies are exploring their use in a variety of other diseases. nih.gov The development of dual-activity inhibitors, such as dual PDE3/PDE4 inhibitors, represents a promising strategy to achieve both anti-inflammatory and bronchodilatory effects, for instance. mdpi.com The structure-activity relationship (SAR) of various inhibitor classes, including those based on pyridinone and pyridazinone scaffolds, remains an active area of investigation to develop more potent and selective agents. nih.govmdpi.com

Research Objectives and Scope for WIN-62005 Investigations

The primary research objective for the investigation of a novel compound like WIN-62005 is typically to characterize its pharmacological profile and assess its potential as a therapeutic agent. Based on the available literature, the specific aims guiding the research on WIN-62005 can be inferred to have included the following:

To determine the in vitro inhibitory potency and selectivity of WIN-62005. A key objective would have been to quantify the compound's ability to inhibit various PDE isozymes, with a particular focus on PDE III, and to establish its selectivity over other PDE families. researchgate.net This is crucial for understanding its mechanism of action and predicting its therapeutic window.

To evaluate the in vivo pharmacodynamic effects of WIN-62005. Research would have aimed to assess the physiological effects of the compound in living organisms, specifically its impact on cardiovascular parameters such as blood pressure and myocardial contractility. researchgate.net

To compare the pharmacological profile of WIN-62005 with existing agents. A common objective in drug discovery is to benchmark a new compound against established drugs. In the case of WIN-62005, a comparison with other PDE III inhibitors like milrinone would be essential to understand its relative potency and duration of action. researchgate.netderangedphysiology.com

To investigate the structure-activity relationship of the fused pyridinone scaffold. The development of WIN-62005 and its analogs would have been part of a broader effort to understand how chemical modifications to the fused pyridinone structure influence its inhibitory activity against PDE III. researchgate.net

The scope of these investigations is generally confined to preclinical studies, involving biochemical assays and animal models, to establish a "proof of principle" for the compound's therapeutic potential. uab.edunih.gov

Detailed Research Findings

Research on WIN-62005 has provided specific insights into its biochemical and pharmacological properties as a selective PDE III inhibitor. Studies have demonstrated that WIN-62005 competitively inhibits the cyclic GMP-inhibitable low Km cyclic AMP phosphodiesterase (PDE III) from both rat heart and canine aorta. researchgate.net

The in vitro inhibitory activity of WIN-62005 is significant, with Ki values of 25 ± 3 nM and 26 ± 5 nM for rat heart and canine aorta PDE III, respectively. researchgate.net Furthermore, the compound has shown high selectivity for PDE III, being at least 160-fold more selective for this isozyme compared to others. researchgate.net

In vivo studies in conscious, chronically instrumented rats and dogs have revealed species-dependent pharmacodynamic effects. researchgate.net In rats, intravenous administration of WIN-62005 led to a decrease in mean arterial blood pressure (MAP), with the dose required to decrease MAP by 20% estimated to be 0.7 mg/kg. researchgate.net However, the duration of this effect was relatively short, with MAP returning to control levels within four hours. researchgate.net In dogs, WIN-62005 demonstrated positive inotropic effects, with significant increases in left ventricular dP/dtmax observed at an intravenous dose of 0.03 mg/kg. researchgate.net Following oral administration of 1 mg/kg in dogs, the increase in LV dP/dtmax was sustained for at least six hours. researchgate.net

These findings suggest that WIN-62005 is a potent and selective inhibitor of PDE III with significant, orally active cardiovascular effects. researchgate.net

Data Tables

Table 1: In Vitro Inhibitory Activity of WIN-62005 against PDE III

| Tissue Source | Ki (nM) |

| Rat Heart | 25 ± 3 |

| Canine Aorta | 26 ± 5 |

Data sourced from Dundore RL, et al. J Cardiovasc Pharmacol. 1995. researchgate.net

Table 2: In Vivo Cardiovascular Effects of WIN-62005

| Species | Administration Route | Dose | Primary Effect | Duration of Effect |

| Rat | Intravenous | 0.7 mg/kg (est.) | 20% decrease in Mean Arterial Pressure | ≤ 4 hours |

| Dog | Intravenous | 0.03 mg/kg | Significant increase in LV dP/dtmax | Not specified |

| Dog | Oral | 1 mg/kg | Significant increase in LV dP/dtmax | ≥ 6 hours |

Data sourced from Dundore RL, et al. J Cardiovasc Pharmacol. 1995. researchgate.net

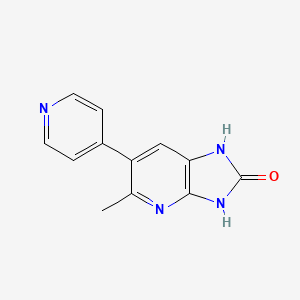

Structure

3D Structure

Propriétés

IUPAC Name |

5-methyl-6-pyridin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c1-7-9(8-2-4-13-5-3-8)6-10-11(14-7)16-12(17)15-10/h2-6H,1H3,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMTXZJPAGLGFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1C3=CC=NC=C3)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90165091 | |

| Record name | Win 62005 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152633-54-0 | |

| Record name | Win 62005 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152633540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Win 62005 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Win 62005

Established Synthetic Pathways for WIN-62005 Elucidation

While specific detailed established synthetic pathways solely focused on the elucidation of WIN-62005 are not extensively detailed in the provided search results, the context of its identification as a PDE III inhibitor suggests that its synthesis would have been undertaken to study its biological activity. The development of synthetic PDE3 inhibitors has been crucial in understanding the roles of these enzymes. researchgate.net The synthesis of chemical compounds and the analysis of their chemical structures and properties are core to this field. wisdomlib.org

Development of Novel Synthetic Routes for WIN-62005 Analogues

The development of novel synthetic routes is a continuously evolving and challenging endeavor in medicinal chemistry, particularly for complex molecules and their analogues. iiserpune.ac.in This is often driven by the need to overcome challenges such as compatibility issues between different functional groups and reaction conditions. iiserpune.ac.in Research into developing novel synthetic routes is crucial for creating libraries of modified analogues to examine potential therapeutic benefits. iiserpune.ac.innih.gov For instance, novel strategies have been developed for synthesizing nucleosides, which are fundamental building blocks and play key roles in cellular processes, leading to the chemical modification and synthesis of drug analogues. iiserpune.ac.in Similarly, novel synthetic routes have been explored for other compound classes, such as fluorogenic pyronins and silicon analogs, to achieve desired properties like enhanced aqueous stability and spectral characteristics. chemrxiv.org The development of novel routes often involves exploring new chemical transformations and reaction methodologies. lsu.edu

Strategies for Stereoselective Synthesis of WIN-62005 and its Chiral Derivatives

Stereoselective synthesis is a critical aspect of modern organic chemistry aimed at creating complex molecules with high control over their stereochemistry. numberanalytics.com This is essential for synthesizing chiral compounds and their derivatives, which often exhibit different biological activities depending on their stereochemistry. Strategies in stereoselective synthesis commonly involve the use of chiral auxiliaries or catalytic asymmetric synthesis. numberanalytics.com Chiral auxiliaries are molecules temporarily attached to a substrate to induce asymmetry in a reaction, controlling the stereochemistry and leading to enantiomerically enriched products. numberanalytics.com Examples of commonly used chiral auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultam, and Myers' pseudoephedrine. numberanalytics.com Catalytic asymmetric synthesis utilizes a chiral catalyst to promote an asymmetric reaction, offering advantages such as improved atom economy, efficiency, and cost-effectiveness. numberanalytics.com Stereoselective methods have been developed for various compound classes, including the synthesis of chiral α-amino-β-lactams through palladium-catalyzed reactions. nih.gov These strategies are vital for accessing specific stereoisomers of a compound or its analogues. orgsyn.orgresearchgate.net

Chemical Modifications for Structure-Activity Relationship (SAR) Probes

Chemical modifications are frequently undertaken to synthesize new compounds and investigate their structure-activity relationships (SAR). researchgate.netwisdomlib.org This involves systematically altering the chemical structure of a compound to understand how these changes affect its biological activity. researchgate.net SAR studies are crucial in medicinal chemistry for developing compounds with improved activity or desired properties. researchgate.netnih.gov For example, chemical modifications of milrinone (B1677136), another PDE3 inhibitor, have been made to synthesize new inotropic compounds and enlarge the knowledge about its SAR. researchgate.net Information from crystal structures of target proteins, such as PDE3B, can guide these chemical modifications to design inhibitors with improved affinity. researchgate.net Functional group modifications are a common strategy in SAR studies to address specific problems and enhance performance. researchgate.net

Analytical Techniques for Compound Characterization in Synthesis Research

Analytical techniques are indispensable for characterizing synthesized compounds, confirming their structure, purity, and properties. wisdomlib.orgresearchgate.netresolvemass.ca These techniques are critical for understanding the results of synthetic reactions and ensuring the identity and quality of the synthesized material. wisdomlib.orgresearchgate.net Common analytical methods used in synthesis research include:

Spectroscopy: Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are widely used to determine the structural features and molecular weight of compounds. wisdomlib.orgresearchgate.netresolvemass.cayoutube.com Mass spectrometry, for instance, can be used to find the relative molecular mass of a compound and analyze fragmentation patterns to help identify molecules. youtube.com

Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed for analyzing compound purity and separating mixtures. nih.gov

Diffraction Techniques: X-ray Diffraction (XRD) can provide information about the crystalline structure of a compound. researchgate.netresolvemass.ca

Microscopy: Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are useful for visualizing the morphology and size of materials, particularly relevant for synthesized nanoparticles or complex structures. researchgate.net

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information about the thermal properties and stability of compounds. resolvemass.ca

These analytical techniques, used in combination, provide comprehensive data for the characterization of synthesized compounds in the context of chemical synthesis research. wisdomlib.orgresearchgate.netresolvemass.ca

Molecular Mechanisms of Action of Win 62005

Enzymatic Inhibition Profile of Phosphodiesterase III by WIN-62005

WIN-62005 demonstrates a specific and competitive mode of inhibition towards phosphodiesterase III, a key enzyme in cyclic nucleotide signaling. researchgate.netmedchemexpress.comnih.gov This section details the kinetic properties and selectivity of WIN-62005's interaction with PDE III.

Research has established that WIN-62005 acts as a competitive inhibitor of the cyclic GMP-inhibitable low K_m cyclic AMP phosphodiesterase, more commonly known as PDE III. researchgate.netmedchemexpress.comnih.gov This mode of inhibition signifies that WIN-62005 directly competes with the natural substrate, cyclic AMP (cAMP), for binding to the active site of the enzyme.

The binding affinity of WIN-62005 for PDE III has been quantified through the determination of its inhibitor constant (K_i). In studies using PDE III isolated from rat heart and canine aorta, WIN-62005 exhibited potent inhibition with K_i values of 25 ± 3 nM and 26 ± 5 nM, respectively. researchgate.netmedchemexpress.comnih.govresearchgate.net These low nanomolar K_i values underscore the high affinity of WIN-62005 for the PDE III enzyme.

| Tissue Source | K_i Value (nM) | Reference |

|---|---|---|

| Rat Heart | 25 ± 3 | researchgate.netmedchemexpress.comnih.govresearchgate.net |

| Canine Aorta | 26 ± 5 | researchgate.netmedchemexpress.comnih.govresearchgate.net |

A critical aspect of the pharmacological profile of WIN-62005 is its high selectivity for PDE III over other phosphodiesterase isozymes. researchgate.netmedchemexpress.comnih.gov This selectivity is crucial as it minimizes off-target effects that could arise from the inhibition of other PDE families, which regulate a diverse array of physiological processes.

Studies have demonstrated that WIN-62005 is at least 160-fold more selective for PDE III compared to other PDE isozymes. researchgate.netmedchemexpress.comnih.govresearchgate.net This high degree of selectivity ensures that the pharmacological actions of WIN-62005 are primarily mediated through the targeted inhibition of PDE III.

Competitive Inhibition Kinetics and Binding Affinities (K_i values)

Modulation of Intracellular Cyclic Nucleotide Concentrations

The primary consequence of PDE III inhibition by WIN-62005 is the alteration of intracellular concentrations of cyclic nucleotides, particularly cyclic AMP (cAMP). scielo.br This modulation is the direct result of blocking the enzymatic degradation of these second messengers.

By competitively inhibiting PDE III, WIN-62005 prevents the hydrolysis of cAMP to AMP. scielo.br This leads to an accumulation of intracellular cAMP. The elevation of cAMP levels is a key event that initiates a cascade of downstream signaling events, as cAMP is a crucial second messenger in numerous cellular pathways. scielo.br

While WIN-62005 is a direct inhibitor of cAMP-hydrolyzing PDE III, its effects can indirectly influence cyclic GMP (cGMP) pathways. PDE III is also known as the cGMP-inhibitable phosphodiesterase, meaning that cGMP can act as a competitive inhibitor of cAMP hydrolysis by this enzyme. By inhibiting PDE III, WIN-62005 can lead to complex cross-talk between the cAMP and cGMP signaling pathways. An increase in cAMP due to PDE3 inhibition can, in some cellular contexts, lead to the phosphorylation and activation of proteins that may influence cGMP signaling. mdpi.comwikipedia.org However, the primary mechanism of WIN-62005 remains the direct elevation of cAMP.

Effects on Cyclic AMP (cAMP) Levels

Interaction with Cellular Signaling Cascades Downstream of PDE Inhibition

The elevation of intracellular cAMP resulting from PDE III inhibition by WIN-62005 triggers a series of downstream signaling events. The increased cAMP levels lead to the activation of protein kinase A (PKA), a primary effector of cAMP signaling. wikipedia.org Activated PKA then phosphorylates a variety of substrate proteins within the cell, which can include ion channels, enzymes, and transcription factors. frontiersin.org

The specific downstream effects are cell-type dependent. For instance, in cardiac muscle cells, PKA phosphorylation of calcium channels leads to an increased influx of calcium, contributing to a positive inotropic effect. wikipedia.org In vascular smooth muscle cells, PKA activation leads to the phosphorylation of proteins that promote relaxation, resulting in vasodilation. scielo.br The signaling cascade can also involve the activation of other downstream effectors like the Exchange protein activated by cAMP (Epac), which mediates PKA-independent effects of cAMP. Furthermore, the modulation of transcription factors by these signaling pathways can lead to changes in gene expression, influencing longer-term cellular responses. nih.govnih.gov

Preclinical Pharmacological Characterization of Win 62005

In Vitro Pharmacological Evaluation

WIN-62005 demonstrates potent inhibitory activity on phosphodiesterase III (PDE III) isolated from cardiac tissue. In preparations from the rat heart, WIN-62005 acts as a competitive inhibitor of the cyclic GMP-inhibitable low Km cyclic AMP phosphodiesterase (PDE III). nih.gov The inhibition constant (Ki) for this interaction has been determined to be 25 ± 3 nM. nih.gov This specific inhibition of PDE III in cardiac muscle is the primary mechanism for its positive inotropic effects.

| Tissue Source | Inhibition Constant (Ki) |

|---|---|

| Rat Heart | 25 ± 3 nM nih.gov |

The compound's effects extend to vascular smooth muscle, where it also exhibits significant inhibitory action on PDE III. In studies using isolated canine aorta, WIN-62005 was found to be a competitive inhibitor of PDE III with a Ki value of 26 ± 5 nM. nih.gov This activity underlies the compound's vasorelaxant properties, which contribute to its hemodynamic effects in vivo. The similar potency observed in both cardiac and vascular tissues suggests a consistent mechanism of action across these cardiovascular components.

| Tissue Source | Inhibition Constant (Ki) |

|---|---|

| Canine Aorta | 26 ± 5 nM nih.gov |

As a PDE III inhibitor, the mechanism of action of WIN-62005 involves preventing the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), leading to its intracellular accumulation. Functional cell-based assays are employed to measure these changes in cAMP levels, which serve as a direct indicator of the compound's engagement with its target and its functional status. discoverx.com These assays, which can be performed in high-throughput formats, quantify dose-dependent cAMP accumulation in response to the compound. discoverx.comthermofisher.com The general principle involves a competitive binding assay where cAMP produced by the cells competes with a labeled cAMP derivative for binding to a specific antibody. revvity.com This allows for the precise determination of intracellular cAMP concentrations following compound administration.

WIN-62005 is a novel fused pyridinone compound derived from milrinone (B1677136). nih.gov A key characteristic of WIN-62005 is its high selectivity for the PDE III isozyme. nih.gov Research indicates that it is at least 160-fold more selective for PDE III inhibition compared to other phosphodiesterase isozymes. nih.gov This selectivity profile distinguishes it from less selective PDE inhibitors and suggests a more targeted pharmacological effect on tissues where PDE III is the predominant isozyme.

Cellular Assays for Functional cAMP Modulation

In Vivo Hemodynamic and Cardiovascular Effects in Animal Models

Studies in conscious, chronically instrumented animal models have characterized the in vivo cardiovascular effects of WIN-62005.

In rats , intravenous administration of WIN-62005 resulted in a potent, dose-dependent decrease in mean arterial blood pressure (MAP). nih.gov The dose required to produce a 20% decrease in MAP was estimated to be 0.7 mg/kg. nih.govresearchgate.net The duration of this hypotensive effect was observed to be relatively short, with MAP returning to control levels within four hours after administration. nih.gov

In dogs , WIN-62005 demonstrated significant positive inotropic effects. nih.gov Intravenous administration produced a significant increase in the maximal rate of rise of left ventricular pressure (LVdP/dtmax) at doses as low as 0.03 mg/kg. nih.gov Following oral administration, a 1 mg/kg dose resulted in a significant increase in LVdP/dtmax within 30 minutes, an effect that was sustained for at least six hours. nih.govmedchemexpress.com

| Animal Model | Parameter | Key Findings |

|---|---|---|

| Rat (Conscious) | Mean Arterial Pressure (MAP) | A dose of 0.7 mg/kg (i.v.) decreased MAP by 20%. nih.govresearchgate.net |

| Rat (Conscious) | Duration of Action | Blood pressure returned to control levels ≤ 4 hours post-administration. nih.gov |

| Dog (Conscious) | Cardiac Contractility (LVdP/dtmax) | Significant increase observed at ≥ 0.03 mg/kg (i.v.). nih.gov |

| Dog (Conscious) | Duration of Action (Oral) | After 1 mg/kg (p.o.), LVdP/dtmax remained increased for at least 6 hours. nih.govmedchemexpress.com |

Influence on Myocardial Function and Contractility

WIN-62005, a selective inhibitor of phosphodiesterase III (PDE III), has demonstrated significant effects on myocardial contractility in preclinical studies. nih.govmedchemexpress.com The primary mechanism of action involves the inhibition of PDE III, an enzyme that degrades cyclic adenosine monophosphate (cAMP). nih.govresearchgate.net By inhibiting this enzyme, WIN-62005 leads to an accumulation of intracellular cAMP in cardiac muscle cells. Elevated cAMP levels enhance the activation of protein kinase A, which in turn phosphorylates key proteins involved in calcium handling, ultimately leading to an increase in the force of myocardial contraction (positive inotropy). utoronto.ca

In preclinical models using conscious, chronically instrumented dogs, WIN-62005 has been shown to be a potent stimulator of cardiac contractility. nih.gov A key metric for assessing contractility is the maximum rate of rise of left ventricular pressure (LV dP/dtmax). nih.gov Intravenous administration of WIN-62005 in dogs resulted in significant increases in LV dP/dtmax. nih.gov Furthermore, following oral administration, the compound produced a significant increase in LV dP/dtmax within 30 minutes, an effect that was sustained for at least 6 hours. nih.govmedchemexpress.com This indicates a robust and lasting positive inotropic effect on the heart muscle.

| Parameter | Observation | Time to Onset (Oral) | Duration of Effect (Oral) | Source |

|---|---|---|---|---|

| Left Ventricular (LV) dP/dtmax | Significant Increase | 30 minutes | ≥ 6 hours | nih.govmedchemexpress.com |

Vascular Tone Regulation in Disease Models

The regulation of vascular tone is a critical component of blood pressure control. cvphysiology.commdpi.com In disease models such as hypertension, there is often an imbalance in the factors that govern vasoconstriction and vasodilation. nih.govnih.gov As a PDE III inhibitor, WIN-62005 influences vascular tone by increasing cAMP levels within vascular smooth muscle cells. nih.govresearchgate.net This increase in cAMP promotes smooth muscle relaxation, leading to vasodilation and a subsequent reduction in blood pressure. nih.gov

In studies involving conscious, chronically instrumented spontaneously hypertensive rats (SHR), WIN-62005 demonstrated a clear effect on vascular tone. nih.gov Intravenous administration of the compound led to a significant decrease in mean arterial blood pressure (MAP). nih.gov This hypotensive, or depressor, response is indicative of the compound's vasodilatory properties. However, the duration of this effect in the rat model was transient, with MAP returning to control levels within four hours after administration. nih.gov This suggests that while WIN-62005 effectively modulates vascular tone to reduce blood pressure, its duration of action in this specific disease model and species is limited. nih.gov

| Animal Model | Parameter | Effect | Duration of Effect (IV/PO) | Source |

|---|---|---|---|---|

| Spontaneously Hypertensive Rat (SHR) | Mean Arterial Blood Pressure (MAP) | Significant Decrease (Depressor Response) | ≤ 4 hours | nih.gov |

Species-Dependent Pharmacodynamic Observations

Preclinical evaluation of WIN-62005 has revealed notable species-dependent differences in its pharmacodynamic profile, particularly between rats and dogs. nih.gov These variations highlight the importance of evaluating drug candidates in multiple species to understand their potential effects.

In conscious rats, WIN-62005 acts primarily as a vasodilator, causing a transient decrease in mean arterial blood pressure that resolves within four hours. nih.gov In contrast, in conscious dogs, the predominant effect of WIN-62005 is a potent and sustained increase in myocardial contractility, as measured by LV dP/dtmax, which lasts for at least six hours after oral administration. nih.govmedchemexpress.com While both effects stem from its mechanism as a PDE III inhibitor, the primary observed outcome differs significantly between the two species. nih.gov

WIN-62005 appeared to be more potent in dogs, where significant increases in LV dP/dtmax were first observed at an intravenous dose of 0.03 mg/kg. nih.gov These distinct pharmacodynamic profiles suggest species-specific differences in the distribution or sensitivity of PDE III isozymes in cardiac versus vascular tissues, or potential variations in the metabolism of the compound. nih.govscielo.br

| Species | Primary Pharmacodynamic Effect | Key Parameter | Duration of Action | Source |

|---|---|---|---|---|

| Rat (Spontaneously Hypertensive) | Vasodilation / Blood Pressure Reduction | Mean Arterial Pressure (MAP) | ≤ 4 hours | nih.gov |

| Dog (Conscious) | Increased Myocardial Contractility (Positive Inotropy) | Left Ventricular (LV) dP/dtmax | ≥ 6 hours | nih.govmedchemexpress.com |

Structure Activity Relationship Sar Studies of Win 62005 Analogues

Design and Synthesis of Structurally Modified Derivatives

The design and synthesis of WIN-62005 analogues typically involve modifications to the core imidazo[4,5-b]pyridin-2-one scaffold. Synthetic strategies for related imidazo[4,5-b]pyridin-2(3H)-ones have been reported, including methods starting from 2-aminopyridine-3-carboxylic acids. nih.gov These approaches often utilize reactions such as the Curtius rearrangement to construct the imidazo[4,5-b]pyridin-2-one system. nih.gov

The synthesis of various imidazopyridine derivatives has been explored to investigate their pharmacological potential. For instance, approaches involving the condensation of diaminopyridines with appropriate reagents can lead to the formation of the imidazo[4,5-b]pyridine core. nih.gov Modifications can then be introduced at different positions of the fused ring system and the attached pyridinyl group to generate a library of analogues. While specific detailed synthetic schemes for a broad range of WIN-62005 analogues are extensive in the literature, the general strategy involves targeted chemical transformations to introduce varied substituents or alter the core structure.

Correlation Between Chemical Structure and PDE III Inhibitory Potency

Structure-activity relationship studies aim to correlate specific structural features of WIN-62005 analogues with their potency as PDE III inhibitors. WIN-62005 itself is characterized by potent in vitro activity against cAMP PDE III, with reported Ki values in the nanomolar range (25 ± 3 nM for rat heart and 26 ± 5 nM for canine aorta PDE III). nih.gov A closely related analogue, WIN 58993, also exhibits similar potent PDE III inhibition. nih.gov

While detailed comparative data for a large series of WIN-62005 analogues were not extensively available in the immediate search results, general principles from related imidazopyridine PDE inhibitors suggest that the nature and position of substituents on the imidazo[4,5-b]pyridine core and the attached phenyl or pyridinyl rings are crucial for inhibitory activity. Studies on other imidazopyridines have shown that factors such as chain length, polarity, and the type of heteroatom linking a substituent to the core can significantly influence PDE inhibitory profiles. nih.gov For PDE III inhibitors, interactions with specific binding pockets within the enzyme, such as the metal-binding domain and hydrophobic regions, are key determinants of affinity and potency. Modifications that optimize these interactions are expected to lead to improved PDE III inhibitory potency.

Based on the reported potency of WIN-62005 and WIN 58993, the core 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one structure with a methyl group at the 5-position and a pyridinyl group at the 6-position appears to be a favorable scaffold for potent PDE III inhibition.

Table 1: PDE III Inhibitory Potency of WIN-62005 and a Related Analogue

| Compound | Source of PDE III | Ki (nM) |

| WIN-62005 | Rat heart | 25 ± 3 |

| WIN-62005 | Canine aorta | 26 ± 5 |

| WIN 58993 | Rat heart | 25 ± 3 |

| WIN 58993 | Canine aorta | 26 ± 5 |

Impact of Substituent Variations on Selectivity Profile

A critical aspect of PDE inhibitors is their selectivity for specific PDE isozymes, as this contributes to their therapeutic profile and reduces off-target effects. WIN-62005 has been shown to be highly selective for PDE III, demonstrating at least 160-fold selectivity relative to other PDE isozymes. nih.gov This suggests that the structural features of WIN-62005 confer a favorable binding orientation and interactions within the PDE III active site that are not replicated to the same extent in other PDE isoforms.

Variations in substituents on the imidazo[4,5-b]pyridin-2-one core and the pendant pyridinyl ring in WIN-62005 analogues can significantly impact their selectivity profile. While specific SAR data on how each substituent variation in WIN-62005 analogues affects selectivity across the entire PDE family was not detailed in the provided snippets, general SAR principles for PDE inhibitors indicate that even subtle structural changes can alter the binding affinity to different PDE subtypes. For instance, modifications that enhance interactions with residues unique to the PDE III active site or disrupt unfavorable interactions in other PDE isoforms would be expected to improve PDE III selectivity. Conversely, changes that introduce favorable interactions with other PDE subtypes could lead to reduced selectivity. The high selectivity of WIN-62005 suggests a well-optimized interaction with the PDE III enzyme.

Advanced Research Methodologies for Win 62005 Investigation

Enzyme Kinetic Assays for PDE Activity

Enzyme kinetic assays are fundamental in characterizing the interaction of WIN-62005 with phosphodiesterases (PDEs). These assays measure the rate of the enzymatic reaction, providing insights into the compound's inhibitory potential. thermofisher.com Typically, these assays monitor the hydrolysis of cyclic nucleotides, such as cAMP or cGMP, by PDEs. promega.com The activity of the enzyme is determined by measuring the change in concentration of either the substrate or the product over time. thermofisher.com

A common method involves a two-step procedure. nih.gov In the first step, the PDE enzyme hydrolyzes the cyclic nucleotide. This reaction is then terminated, often by heat. nih.gov In the second step, an enzyme with 5'-phosphatase activity, such as snake venom, is added to convert the resulting 5'-monophosphate into a product that can be quantified. nih.gov Non-radioactive methods, like Isothermal Titration Calorimetry (ITC), are also employed to directly measure the heat produced during the reaction, allowing for the determination of kinetic parameters. nih.gov Another approach is the pH-based assay, which measures the proton released during cyclic nucleotide hydrolysis, a method particularly suitable for high-activity PDEs. nih.gov

Fluorescence-based assays offer a high-throughput and cost-effective alternative for screening potential PDE inhibitors. nih.gov These assays can provide rapid and robust measurements of enzyme activity and are useful for determining the IC50 values of compounds like WIN-62005. nih.gov The choice between an endpoint assay, which measures product formation at a single time point, and a kinetic assay, which continuously monitors the reaction, depends on the research objective. patsnap.com Kinetic assays provide more detailed information about the enzyme's catalytic properties and the mechanism of inhibition. patsnap.com

Radioligand Binding Assays for Target Interaction Analysis

Radioligand binding assays are a powerful tool for characterizing the interaction of WIN-62005 with its target receptors. These assays use a radioactively labeled ligand to measure the binding affinity and density of receptors. nih.govuam.es There are several types of radioligand binding assays, each providing different information.

Saturation binding assays involve incubating the target tissue or cells with increasing concentrations of a radioligand to determine the equilibrium dissociation constant (Kd), which reflects the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax). nih.govperceptive.com Competition binding assays are used to determine the affinity (Ki) of an unlabeled compound, such as WIN-62005, by measuring its ability to compete with a radioligand for binding to the receptor. nih.govperceptive.com Kinetic assays measure the rates of association and dissociation of the radioligand, from which a kinetic Kd can be derived. nih.gov

These assays are crucial for validating that a compound interacts with the intended target and for screening large numbers of compounds to identify those that bind to a specific receptor. uam.es The data from these experiments are typically analyzed using nonlinear curve-fitting programs to obtain accurate binding parameters. nih.gov

Table 1: Radioligand Binding Assay Parameters

| Parameter | Description | Assay Type |

|---|---|---|

| Kd (Equilibrium Dissociation Constant) | Measures the affinity of the radioligand for the receptor. A lower Kd indicates higher affinity. | Saturation Binding |

| Bmax (Maximum Binding Sites) | Represents the total concentration of receptors in the sample. | Saturation Binding |

| Ki (Inhibition Constant) | Measures the affinity of an unlabeled competitor (e.g., WIN-62005) for the receptor. | Competition Binding |

| Association/Dissociation Rates | Determine how quickly a ligand binds to and dissociates from its receptor. | Kinetic Assays |

Advanced In Vitro Cell-Based Functional Assays

Advanced in vitro cell-based functional assays are essential for understanding the cellular effects of WIN-62005. These assays utilize living cells, providing a more physiologically relevant context compared to biochemical assays. nih.gov They are used to assess a compound's impact on various cellular processes, such as cell signaling, proliferation, and inflammation. clinicaltrials.govnih.gov

These assays can range from simple two-dimensional (2D) monolayer cultures to more complex three-dimensional (3D) spheroid and tissue culture systems that better mimic the in vivo microenvironment. nih.gov The use of microplate formats allows for high-throughput screening and systematic evaluation of various factors influencing the assay results. nih.gov

Functional assays can measure a variety of endpoints. For example, in the context of PDE inhibition, cell-based assays can quantify changes in intracellular levels of second messengers like cAMP and cGMP. Other assays might assess downstream effects, such as gene expression changes, protein phosphorylation, or cell viability. researchgate.netreactionbiology.com For instance, ELISA-based methods can be used to quantify the levels of specific proteins or their modifications within cell lysates. reactionbiology.com

Ex Vivo Tissue-Based Studies and Organ Bath Methodologies

Ex vivo tissue-based studies and organ bath methodologies bridge the gap between in vitro and in vivo research by using isolated tissues or organs maintained in a controlled laboratory environment. wikipedia.org These techniques allow for the investigation of the physiological effects of compounds like WIN-62005 on intact tissue, preserving the native cellular architecture and interactions. nih.govscireq.com

Organ bath assays are commonly used to study the contractility of smooth and cardiac muscle tissues. nih.govscireq.com Tissues, such as aortic rings or tracheal strips, are mounted in a heated, oxygenated, and nutrient-rich solution. scireq.com The effects of WIN-62005 on tissue contraction or relaxation can then be measured in response to various stimuli. This methodology allows for the determination of a compound's potency (EC50) and efficacy (Emax) in a functional tissue setting. scireq.com

These studies provide valuable pharmacological insights by allowing for complete control over the experimental environment, thereby enabling a more direct assessment of cause and effect without the complexities of systemic homeostatic mechanisms present in whole animals. scireq.com For example, ex vivo studies can be used to evaluate the therapeutic potential of drugs on gastrointestinal motility or to assess potential side effects on cardiovascular tissues. scireq.com

Table 2: Common Tissues Used in Organ Bath Studies

| Tissue Type | Primary Function Studied | Example Application |

|---|---|---|

| Aorta | Vascular smooth muscle contraction/relaxation | Investigating vasodilator effects |

| Trachea | Airway smooth muscle contraction/relaxation | Studying bronchodilator properties |

| Ileum | Intestinal smooth muscle motility | Assessing effects on gut contractility |

| Bladder | Detrusor muscle contractility | Evaluating impact on urinary function |

| Papillary Muscle | Cardiac muscle contractility | Investigating inotropic effects |

In Vivo Animal Model Systems for Cardiovascular and Hemodynamic Evaluation

In vivo animal models are indispensable for evaluating the systemic cardiovascular and hemodynamic effects of WIN-62005 in a living organism. nih.gov Rodent models are frequently used to provide insights into the physiological significance of a pharmacological intervention. nih.govnih.gov

A gold standard technique for detailed in vivo cardiac function assessment is the use of pressure-volume (PV) loop analysis. nih.govnih.gov This method involves placing a conductance catheter into the ventricle of an anesthetized animal to simultaneously measure pressure and volume changes throughout the cardiac cycle. nih.gov From these PV loops, a wealth of hemodynamic parameters can be derived, including systolic and diastolic function, contractility, and vascular properties. dcacademy.dk

Other non-invasive or minimally invasive techniques, such as echocardiography and telemetry, are also used to assess cardiac structure and function. nih.gov These models are crucial for understanding how a compound like WIN-62005 affects the integrated cardiovascular system and for predicting its potential therapeutic effects in a clinical setting. dcacademy.dkcriver.com

Computational and Chemoinformatic Approaches to SAR

Computational and chemoinformatic approaches play a vital role in modern drug discovery by enabling the analysis of large datasets and the prediction of molecular properties. nih.gov These methods are applied to understand the structure-activity relationships (SAR) of compounds like WIN-62005, which describe how the chemical structure of a molecule relates to its biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a key chemoinformatic technique. nih.gov QSAR models use statistical and machine learning methods to build mathematical relationships between the chemical structures of a series of compounds and their measured biological activities. These models can then be used to predict the activity of new, untested compounds and to guide the design of more potent and selective molecules. nih.gov

The process involves generating molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. nih.gov These descriptors, along with the biological activity data, are used to train the QSAR model. By identifying the key molecular features that contribute to the desired activity, researchers can optimize the structure of lead compounds like WIN-62005. nih.gov

Future Research Directions for Win 62005

Identification of Novel Biological Targets beyond PDE III Inhibition

Preliminary research has hinted at biological activities for WIN-62005 that may not be solely attributable to PDE III inhibition. Studies have suggested that WIN-62005 exhibits binding affinity for certain receptors within the central nervous system (CNS), pointing towards a potential role in the treatment of neurological disorders. ontosight.ai Furthermore, observations of antimicrobial activity against specific bacteria and fungi open another avenue for investigation. ontosight.ai

Future research should focus on systematically identifying these novel biological targets. This can be achieved through advanced screening techniques such as DNA-encoded library (DEL) screening and cellular thermal shift assays (CETSA) to identify direct binding partners in an unbiased manner. promega.comvipergen.com Identifying the specific receptors, enzymes, or ion channels that WIN-62005 interacts with beyond PDE3 could unlock entirely new therapeutic applications for this compound and its future analogues.

Development of Advanced Analogues with Enhanced Potency or Selectivity

The development of analogues is a cornerstone of medicinal chemistry, aiming to refine the properties of a lead compound. For WIN-62005, the synthesis of advanced analogues could be directed towards several key objectives. One primary goal would be to enhance its potency, allowing for similar therapeutic effects at lower concentrations. Another critical direction is the improvement of selectivity, not only among PDE isozymes but also to distinguish between its cardiovascular effects and any newly identified neurological or antimicrobial activities.

Structure-activity relationship (SAR) studies will be instrumental in this endeavor. nih.govijpp.comrsc.org By systematically modifying the chemical structure of WIN-62005—for instance, by altering substituents on the imidazole (B134444) or pyridine (B92270) rings—researchers can identify the key molecular features responsible for its various biological activities. ontosight.ai This knowledge can then be used to design and synthesize novel analogues with optimized pharmacological profiles, such as enhanced CNS penetration for neurological applications or broadened spectrum for antimicrobial uses. nih.govfrontiersin.orgnih.gov

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of the biological impact of WIN-62005, the integration of "omics" technologies is indispensable. These high-throughput methods provide a global view of molecular changes within a biological system in response to a chemical compound.

Genomics and Transcriptomics: These approaches can identify changes in gene expression patterns induced by WIN-62005, revealing the genetic and transcriptional networks it modulates.

Proteomics: This can uncover alterations in protein expression and post-translational modifications, providing insights into the functional changes occurring within the cell.

Metabolomics: This technique analyzes the global metabolic profile, offering a snapshot of the biochemical activity and cellular state in response to the compound.

By combining these omics datasets, researchers can construct a comprehensive biological profile of WIN-62005's activity. medrxiv.org This integrated approach can help to identify novel biomarkers of drug response, elucidate mechanisms of action, and predict potential toxicities, thereby accelerating the drug discovery and development process.

Application in Different Preclinical Disease Models beyond Cardiovascular Systems

Building on the preliminary findings of CNS and antimicrobial activity, a crucial future direction is the evaluation of WIN-62005 and its novel analogues in a wider array of preclinical disease models.

Neurological Disorders: Given its suggested affinity for brain receptors, WIN-62005 could be tested in animal models of neurological conditions such as Alzheimer's disease, Parkinson's disease, or epilepsy. ontosight.aigladstone.orgnih.govwho.int

Inflammatory Diseases: As other PDE inhibitors have demonstrated anti-inflammatory properties, it would be valuable to investigate WIN-62005 in models of inflammatory conditions like inflammatory bowel disease or rheumatoid arthritis. frontiersin.orgmdpi.comjia.org.uk

Oncology: The role of cyclic nucleotides in cell proliferation and survival suggests that PDE inhibitors could have applications in cancer therapy. Therefore, testing WIN-62005 in various cancer cell line models and subsequent in vivo tumor models is a logical step. nih.govnih.gov

Infectious Diseases: The initial observation of antimicrobial effects warrants further investigation in preclinical models of bacterial and fungal infections to determine its potential as an anti-infective agent. ontosight.aifrontiersin.orgnih.gov

The successful application of WIN-62005 in these diverse preclinical models would significantly broaden its therapeutic potential far beyond its original scope in cardiovascular medicine.

Q & A

Basic: What is the mechanism of action of Win-62005 in cardiovascular research, and how can its PDE III inhibitory activity be experimentally validated?

Answer:

Win-62005 is a cyclic AMP phosphodiesterase III (PDE III) inhibitor, which increases intracellular cAMP levels by preventing its degradation, leading to vasodilation and improved cardiovascular function . To validate its inhibitory activity, researchers should:

- Experimental Design : Use in vitro PDE activity assays with purified PDE III isoforms. Measure IC50 values using dose-response curves (e.g., 0.1–100 µM Win-62005) and compare with reference inhibitors (e.g., cilostazol).

- Controls : Include positive controls (known PDE III inhibitors) and negative controls (solvent-only treatments).

- Methodology : Follow standardized protocols for enzyme kinetics, as detailed in materials and methods sections of prior studies, ensuring replication (n ≥ 3) and statistical power analysis .

Advanced: How can researchers assess the isoform selectivity of Win-62005 across PDE families to minimize off-target effects?

Answer:

To evaluate selectivity:

- Screening Approach : Test Win-62005 against a panel of PDE isoforms (e.g., PDE I–V) using radiolabeled cAMP/cGMP hydrolysis assays.

- Data Analysis : Calculate selectivity ratios (IC50 for non-target PDE / IC50 for PDE III). A ratio >100 indicates high selectivity.

- Validation : Cross-validate findings with siRNA knockdown or genetic knockout models of PDE isoforms in relevant cell lines (e.g., vascular smooth muscle cells) .

- Reporting : Use tables to compare IC50 values and selectivity ratios across isoforms (Example):

| PDE Isoform | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| PDE III | 0.2 | 1 (Reference) |

| PDE IV | 25.0 | 125 |

| PDE V | 50.0 | 250 |

Basic: What in vivo models are appropriate for studying Win-62005’s hemodynamic effects?

Answer:

- Animal Models : Use normotensive and hypertensive rodent models (e.g., SHR rats) to assess blood pressure reduction and cardiac output.

- Parameters : Measure systolic/diastolic pressure (via telemetry), heart rate, and vascular resistance.

- Dosing : Administer Win-62005 intravenously (0.1–10 mg/kg) or orally, with pharmacokinetic profiling to confirm bioavailability .

- Ethics : Adhere to institutional guidelines for humane endpoints and sample size justification .

Advanced: How should researchers address contradictory findings in Win-62005’s efficacy across different preclinical models?

Answer:

Contradictions may arise from model-specific factors (e.g., species differences, disease etiology). To resolve these:

- Meta-Analysis : Systematically review studies, noting variables like dosage, administration route, and endpoints. Use statistical tools (e.g., random-effects models) to quantify heterogeneity.

- Mechanistic Studies : Investigate pharmacokinetic/pharmacodynamic (PK/PD) discrepancies using tissue-specific cAMP measurements or biomarker profiling.

- Contextual Factors : Control for comorbidities (e.g., diabetes, renal dysfunction) in animal models that may modulate drug response .

Advanced: What methodological strategies are critical when combining Win-62005 with other cardiovascular agents (e.g., β-blockers)?

Answer:

- Synergy Testing : Use isobolographic analysis to determine additive, synergistic, or antagonistic effects.

- Dose Optimization : Conduct factorial design experiments (e.g., 4x4 matrix of Win-62005 and β-blocker doses) to identify optimal combinations.

- Safety Profiling : Monitor adverse interactions (e.g., hypotension, arrhythmias) in telemetry-equipped models.

- Data Interpretation : Apply response surface methodology (RSM) to model interaction effects .

Basic: What are the key considerations for ensuring reproducibility in Win-62005 studies?

Answer:

- Standardization : Use commercially available Win-62005 batches with certified purity (>98%) and consistent formulation.

- Protocol Transparency : Publish detailed methods, including equipment models (e.g., HPLC configuration) and statistical codes.

- Replication : Collaborate with independent labs to validate critical findings .

Advanced: How can computational modeling enhance the understanding of Win-62005’s binding kinetics?

Answer:

- Molecular Dynamics (MD) Simulations : Model Win-62005’s interaction with PDE III’s catalytic domain. Validate predictions with mutagenesis studies (e.g., alanine scanning).

- QSAR Analysis : Develop quantitative structure-activity relationship models to predict derivatives’ potency.

- Data Integration : Cross-reference in silico results with crystallography data (e.g., PDE III-Win-62005 co-crystal structures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.